molecular formula C28H26N2O4 B11042578 2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N'-diphenylcyclohex-4-ene-1,3-dicarboxamide

2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N'-diphenylcyclohex-4-ene-1,3-dicarboxamide

Cat. No.: B11042578
M. Wt: 454.5 g/mol
InChI Key: UELGRYBRMVCZON-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohex-4-ene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a cyclohexene ring with two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohex-4-ene-1,3-dicarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclohexene ring, followed by the introduction of the methoxyphenyl and methyl groups. The final steps involve the formation of the carboxamide groups.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.

    Introduction of Substituents: The methoxyphenyl and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and specific solvents to achieve high yields.

    Formation of Carboxamide Groups: The carboxamide groups are typically formed through amidation reactions, where amines react with carboxylic acid derivatives (e.g., acid chlorides or anhydrides) in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohex-4-ene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohex-4-ene-1,3-dicarboxamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, which are of interest in drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals, particularly in areas like oncology or neurology.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohex-4-ene-1,3-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethylamine: A simpler compound with a methoxyphenyl group and an amine group.

    4-Methoxyphenol: Contains a methoxy group and a phenol group, used in organic synthesis and dermatology.

    4-Methoxybenzaldehyde: An aromatic aldehyde with a methoxy group, used in fragrance and flavor industries.

Uniqueness

What sets 2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohex-4-ene-1,3-dicarboxamide apart is its complex structure, which combines multiple functional groups and a cyclohexene ring

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-6-oxo-1-N,3-N-diphenylcyclohex-4-ene-1,3-dicarboxamide

InChI

InChI=1S/C28H26N2O4/c1-18-17-23(31)26(28(33)30-21-11-7-4-8-12-21)25(19-13-15-22(34-2)16-14-19)24(18)27(32)29-20-9-5-3-6-10-20/h3-17,24-26H,1-2H3,(H,29,32)(H,30,33)

InChI Key

UELGRYBRMVCZON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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